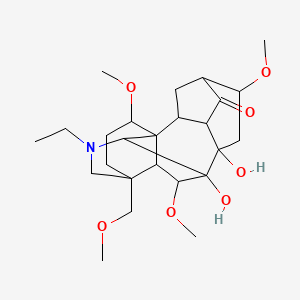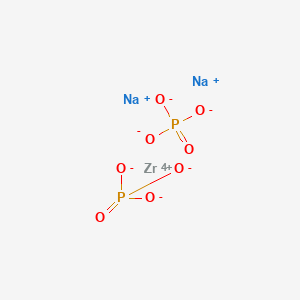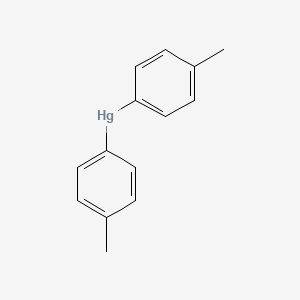
4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid
Overview
Description
The compound “4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid” is a chemical substance with the molecular formula C11H17N3O2S . It is also known by other synonyms such as “4-[(4-Methylpiperazine-1-)sulfonyl]aniline” and "4-(4-Methyl-piperazine-1-sulfonyl)-phenylamine" . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of “4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid” consists of a benzene ring substituted with a sulfonyl group that is attached to a 4-methylpiperazine . The exact structure can be obtained from the Molfile .Physical And Chemical Properties Analysis
The molecular weight of “4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid” is 255.34 g·mol−1 . It has a melting point of 228-229 °C . The compound is a white powder .Scientific Research Applications
Anti-mycobacterial Activity
Piperazine and its analogues, including structures akin to 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, have shown potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This is attributed to the versatile medicinally important scaffold that piperazine represents, serving as an essential core in numerous marketed drugs with diverse pharmacological activities. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules are crucial for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
DNA Binding and Fluorescence
The synthetic dye Hoechst 33258, which contains a piperazine derivative, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. It demonstrates the potential of piperazine derivatives as tools in cellular biology for chromosome and nuclear staining, and as starting points for rational drug design. This highlights the versatile applications of piperazine derivatives in both research and therapeutic contexts (Issar & Kakkar, 2013).
Therapeutic Use and Drug Design
Piperazine derivatives have been recognized for their importance in the rational design of drugs, with applications across a wide range of therapeutic areas including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification of the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, underlining the adaptability of piperazine as a scaffold in drug discovery (Rathi et al., 2016).
Antimicrobial Potential
Piperazine derivatives, including those similar to 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, have been explored for their antimicrobial potential. The review by Xu and Li (2011) on Piper species reveals that compounds such as amides, flavonoids, and lignans, which may include piperazine derivatives, possess significant antifungal activities. This suggests the possibility of using these compounds as leads for pharmaceutical or agricultural fungicide development (Xu & Li, 2011).
Safety and Hazards
“4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid” is classified as an irritant . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in a well-ventilated area .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13-6-8-14(9-7-13)19(17,18)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJAJCVRIVTFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354759 | |
| Record name | 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19580-36-0 | |
| Record name | 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)
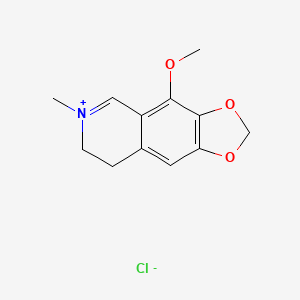
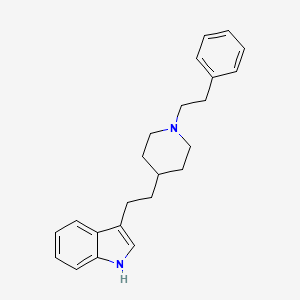
![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)

